

4-Trehalosamine: A Biologically Stable and Chemically Versatile Trehalose Analog

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Compound of Interest

Compound Name: 4-Trehalosamine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine, a naturally occurring disaccharide aminoglycan, is emerging as a compelling analog of trehalose with significant potential in various scientific and therapeutic applications. Unlike its parent molecule, trehalose, which is susceptible to hydrolysis by the widely expressed enzyme trehalase, **4-trehalosamine** exhibits remarkable biological stability. This inherent resistance to enzymatic degradation, coupled with its unique chemical properties, positions **4-trehalosamine** as a promising tool for researchers and a potential candidate for drug development.

This technical guide provides a comprehensive overview of **4-trehalosamine**, focusing on its core characteristics, comparative data with trehalose, detailed experimental protocols, and elucidated biological pathways.

Physicochemical and Biological Properties

4-Trehalosamine, with the chemical formula $C_{12}H_{23}NO_{10}$ and a molecular weight of 341.3 g/mol, is an amino sugar where a hydroxyl group of trehalose is substituted with an amino group. This seemingly minor modification confers significant advantages over trehalose.

Comparative Data: 4-Trehalosamine vs. Trehalose

Property	4-Trehalosamine	Trehalose	References
Molecular Formula	C ₁₂ H ₂₃ NO ₁₀	C ₁₂ H ₂₂ O ₁₁	
[5][6]Molecular Weight	341.31 g/mol	342.30 g/mol	
[5][6]Biological Stability	High (Resistant to human trehalase)	Low (Hydrolyzed by trehalase)	
[1][3][4]pH Buffering Capacity	High, with a pKa of 6.99	Negligible	
[3][7]Protective Activities	Comparable or better than trehalose	High	
[1][3]Autophagy-Inducing Activity	Derivatives show 1000-3000 fold stronger activity in cultured cells	Baseline	
[3][8]Blood Glucose Impact	Does not raise blood sugar levels in mice	Can raise blood glucose upon hydrolysis	

##[1]# Experimental Protocols

Synthesis of 4-Trehalosamine

While **4-trehalosamine** is a natural product isolated from *Streptomyces* species, chemical and chemoenzymatic synthesis methods have been developed to ensure a consistent and scalable supply.

Ch[2][9][10]emoenzymatic Synthesis of 2-Trehalosamine (as an example of trehalosamine synthesis):

This two-step process offers a high-yield route to trehalosamine.

- [10][11]Enzymatic Synthesis of N-acetyl-2-amino-2-deoxy- α,α -D-trehalose (TreNAc):

- Reaction Mixture: 10 μ M Trehalose Synthase (TreT), 20 mM Glucose (or glucose analog), 40 mM UDP-N-acetylglucosamine (UDP-GlcNAc), 20 mM $MgCl_2$, and 300 mM NaCl in 50 mM Tris-HCl buffer (pH 8.0).
- Incubation: 70°C for 60 minutes.
- Purification: The product, TreNAc, is purified from the reaction mixture.
- Hydrazinolysis of TreNAc to 2-Trehalosamine:
 - Reaction: TreNAc is treated with anhydrous hydrazine (N_2H_4) in water.
 - Incubation: 100°C for 5 days under an inert atmosphere.
 - Purification: The crude product is purified by HPLC to yield 2-trehalosamine.

#####[\[10\]](#) 2. Assessment of Biological Stability against Trehalase

This protocol determines the resistance of **4-trehalosamine** to enzymatic degradation.

- [\[4\]](#)Reaction Setup:
 - Substrates: Trehalose (TRH) and **4-trehalosamine** (4TA) at various concentrations.
 - Enzyme: Porcine kidney trehalase (0.04 unit/mL).
 - Incubation: 37°C for 1 hour.
- Glucose Detection: The amount of glucose released due to hydrolysis is measured using a hexokinase assay.
- Analysis: The stability is determined by comparing the amount of glucose released from **4-trehalosamine** to that from trehalose.

Evaluation of Protective Effects

The ability of **4-trehalosamine** to protect biological materials can be assessed through various assays.

- [7]Prevention of Starch Retrogradation:
 - Prepare 15% corn starch gels containing 10% trehalose, **4-trehalosamine**, sucrose, or glycerol.
 - Store the gels at 6°C.
 - At various time points (0, 24, 48, 96 hours), digest the gels with β -amylase.
 - Measure the released reducing sugars to determine the digestion efficiency, which is inversely proportional to retrogradation.
- [7]Protein Protection during Freeze-Drying:
 - Freeze-dry solutions of enzymes like calf intestinal alkaline phosphatase (CIP) or yeast alcohol dehydrogenase (ADH) with or without the addition of sugars (trehalose, **4-trehalosamine**, maltose).
 - Reconstitute the samples and measure the remaining enzymatic activity.
 - Compare the activity to that of the original and frozen-only enzyme solutions.
- [7]Yeast Cell Protection during Freeze-Drying:
 - Freeze-dry aqueous suspensions of *Saccharomyces cerevisiae* with or without sugars.
 - Reconstitute the samples, dilute, and culture on agar plates.
 - Determine cell viability by colony counting.

####[7] 4. Measurement of pH Buffering Capacity

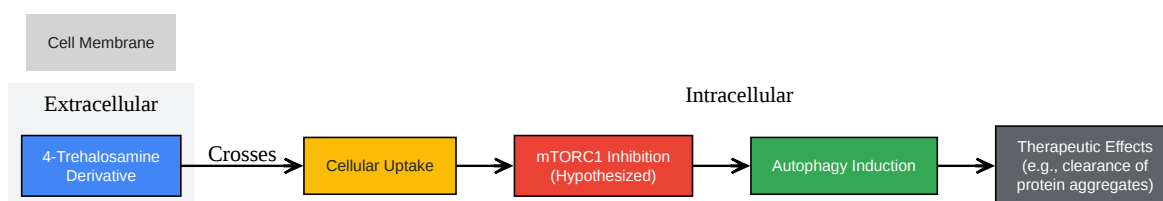
This experiment quantifies the ability of **4-trehalosamine** to resist pH changes.

- [7]Prepare 10 mM aqueous solutions of **4-trehalosamine**, trehalose, and standard buffers (Tris, MES, HEPES).
- Titrate the solutions with 1 M HCl or 1 M NaOH.

- Monitor the pH changes throughout the titration to determine the buffering range and pKa.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways activated by **4-trehalosamine** are still under active investigation, its derivatives have been shown to be potent inducers of autophagy. Autophagy [3] [8] is a fundamental cellular process for degrading and recycling cellular components, and its induction is a promising therapeutic strategy for various diseases.

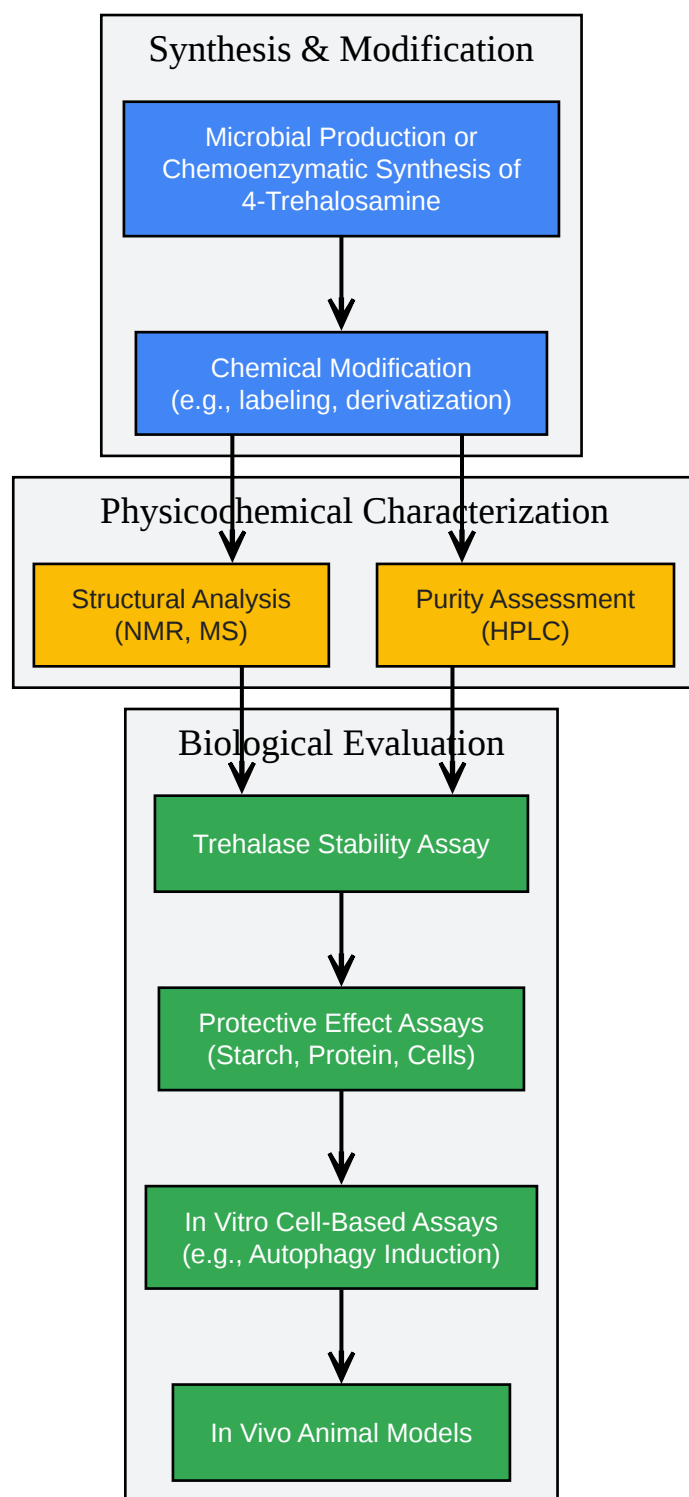


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Caption: Hypothesized autophagy induction pathway by **4-trehalosamine** derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological characterization of **4-trehalosamine** and its derivatives.

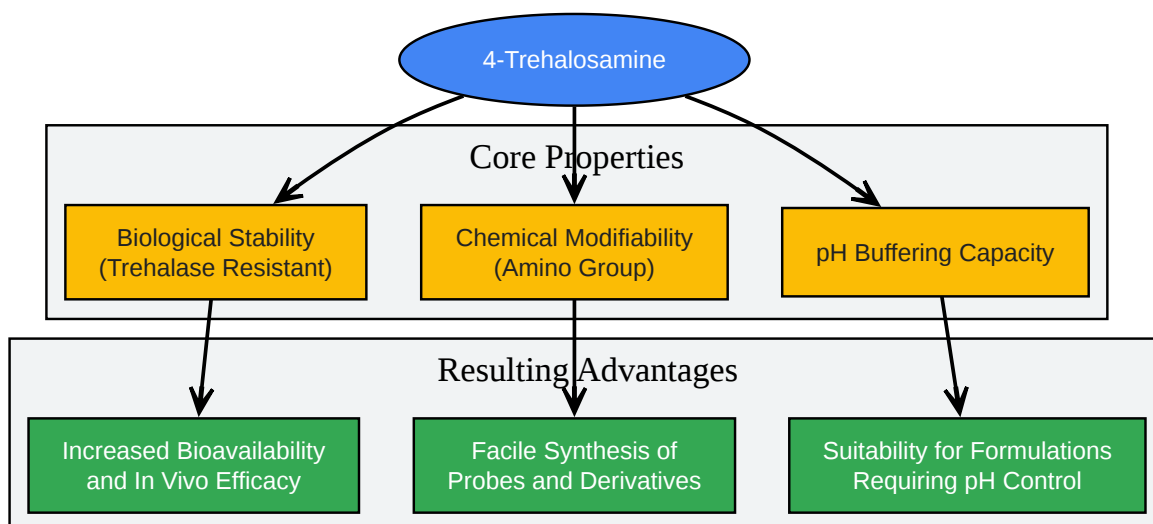


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Caption: General experimental workflow for **4-trehalosamine** research.

Logical Relationships: Advantages of 4-Trehalosamine over Trehalose

The unique properties of **4-trehalosamine** lead to several key advantages over trehalose for research and therapeutic applications.



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Caption: Key properties of **4-trehalosamine** and their resulting advantages.

Conclusion

4-Trehalosamine represents a significant advancement in the field of trehalose analogs. Its inherent biological stability, coupled with its versatility for chemical modification, opens up a wide range of possibilities for its application as a research tool, a stabilizer, and a platform for the development of novel therapeutics. The enhanced properties of **4-trehalosamine** and its derivatives, particularly in the context of autophagy induction, warrant further investigation and position it as a molecule of high interest for the scientific and drug development communities.

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